4-(Piperidin-2-ylmethyl)piperazin-2-one dihydrochloride
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as “4-(Piperidin-2-ylmethyl)piperazin-2-one dihydrochloride”, has been a focus of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Crystallographic Studies
4-(Piperidin-2-ylmethyl)piperazin-2-one dihydrochloride and its structurally related compounds have been a subject of interest in crystallographic studies. Ullah et al. (2017) examined the crystal structures of compounds structurally related to adoprazine, demonstrating the formation of two-dimensional networks through hydrogen bonds and short contact interactions (Ullah, Altaf, & Mansha, 2017).
Synthesis and Pharmacological Properties
The synthesis and pharmacological properties of derivatives of 4-(Piperidin-2-ylmethyl)piperazin-2-one dihydrochloride have been explored. For instance, Sonda et al. (2004) synthesized benzamide derivatives as selective serotonin 4 receptor agonists, showing potential as prokinetic agents (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).
Metabolism Studies
The metabolism of compounds structurally similar to 4-(Piperidin-2-ylmethyl)piperazin-2-one dihydrochloride has been studied in the context of antineoplastic tyrosine kinase inhibitors. Gong et al. (2010) identified the main metabolic pathways of flumatinib, a derivative, in human plasma, urine, and feces, highlighting its significance in chronic myelogenous leukemia treatment (Gong, Chen, Deng, & Zhong, 2010).
Synthesis of Derivatives
The synthesis of various derivatives of 4-(Piperidin-2-ylmethyl)piperazin-2-one dihydrochloride has been a focus in medicinal chemistry. Košak, Brus, & Gobec (2014) presented a straightforward synthesis method for orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives, highlighting their importance in drug discovery (Košak, Brus, & Gobec, 2014).
Antimicrobial Activity
Research into the antimicrobial properties of 4-(Piperidin-2-ylmethyl)piperazin-2-one dihydrochloride derivatives has been conducted. Patel et al. (2012) synthesized thiazolidinone derivatives showing significant antimicrobial activity against various bacteria and fungi (Patel, Patel, Kumari, & Patel, 2012).
Antineoplastic Applications
The compound and its derivatives have potential applications in antineoplastic treatments. Harishkumar et al. (2018) synthesized quinoline analogues demonstrating considerable growth inhibition of human cancer cell lines (Harishkumar, Nd, & Santhosha Sm, 2018).
Mechanism of Action
Target of Action
It’s known that piperazine derivatives, which this compound is a part of, have a wide range of biological and pharmaceutical activity . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
Piperazine derivatives are known to interact with various biological targets, leading to changes in cellular function .
Biochemical Pathways
Piperazine derivatives are known to influence a variety of biochemical pathways due to their wide range of biological and pharmaceutical activity .
Result of Action
Given the wide range of biological and pharmaceutical activity of piperazine derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
4-(piperidin-2-ylmethyl)piperazin-2-one;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O.2ClH/c14-10-8-13(6-5-12-10)7-9-3-1-2-4-11-9;;/h9,11H,1-8H2,(H,12,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPECEHHGSKLLDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2CCNC(=O)C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.